tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It has been studied for its potential applications in the field of medicine . In vitro studies suggest that this compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of the amyloid beta peptide (Aβ) and the formation of fibrils from Aβ 1-42 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate” is characterized by a molecular weight of 214.305 Da and a monoisotopic mass of 214.168121 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate” include a molecular weight of 214.305 Da and a monoisotopic mass of 214.168121 Da .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
One study detailed the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) to produce functionalized carbamates after hydrolysis, showcasing a methodology for α-aminated methyllithium synthesis (Ortiz, Guijarro, & Yus, 1999). This process highlights the potential for developing novel carbamate derivatives through lithiation.
Structural Analysis and Hydrogen Bond Interplay
Another research area involves the structural characterization and analysis of carbamate derivatives. For instance, the study of two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, revealed the presence of strong and weak hydrogen bonds forming a three-dimensional architecture, demonstrating the intricate molecular interactions within these compounds (Das et al., 2016).
Synthesis of Spirocyclopropanated Analogues
Research on the synthesis of spirocyclopropanated analogues of insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate showcases the chemical versatility and applications in developing bioactive molecules. The study indicates a methodological approach to obtaining these analogues, underscoring the importance of carbamate intermediates in synthetic organic chemistry (Brackmann et al., 2005).
Mechanism of Action
Future Directions
The future directions for the study and application of “Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate” could involve further exploration of its potential as a β-secretase and an acetylcholinesterase inhibitor, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .
Properties
IUPAC Name |
tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11-7-5-9-15-12(11)8-6-10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPRFSNOQAQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.